REACTION_CXSMILES
|
[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
γ,γ -dimethylallyl mesitoate
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
2
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring a saturated ammonium chloride solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
##STR61## prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The time required for the addition
|
Type
|
WASH
|
Details
|
The excess magnesium is rinsed with 100 ml of ether
|
Type
|
ADDITION
|
Details
|
the washing is also added to the ester
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 96 hours
|
Duration
|
96 h
|
Type
|
ADDITION
|
Details
|
To the ether solution is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WASH
|
Details
|
The ether solution is washed with 10% sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude oil (12 g) after evaporation of ether
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in pentane
|
Type
|
CUSTOM
|
Details
|
chromatographed on alumina
|
Type
|
WASH
|
Details
|
The product is eluted with pentane
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give two fractions
|
Type
|
DISTILLATION
|
Details
|
The residue from the distillation which
|
Type
|
DISTILLATION
|
Details
|
Fraction 2 is redistilled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in pentane
|
Type
|
CUSTOM
|
Details
|
chromatographed on alumina
|
Type
|
DISTILLATION
|
Details
|
The eluate is distilled
|
Reaction Time |
2 h |
Name
|
oil
|
Type
|
product
|
Smiles
|
CC(=CCCC1(C2CC3C1(C3C2)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
γ,γ -dimethylallyl mesitoate
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
2
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring a saturated ammonium chloride solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
##STR61## prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The time required for the addition
|
Type
|
WASH
|
Details
|
The excess magnesium is rinsed with 100 ml of ether
|
Type
|
ADDITION
|
Details
|
the washing is also added to the ester
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 96 hours
|
Duration
|
96 h
|
Type
|
ADDITION
|
Details
|
To the ether solution is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WASH
|
Details
|
The ether solution is washed with 10% sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude oil (12 g) after evaporation of ether
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in pentane
|
Type
|
CUSTOM
|
Details
|
chromatographed on alumina
|
Type
|
WASH
|
Details
|
The product is eluted with pentane
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give two fractions
|
Type
|
DISTILLATION
|
Details
|
The residue from the distillation which
|
Type
|
DISTILLATION
|
Details
|
Fraction 2 is redistilled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in pentane
|
Type
|
CUSTOM
|
Details
|
chromatographed on alumina
|
Type
|
DISTILLATION
|
Details
|
The eluate is distilled
|
Reaction Time |
2 h |
Name
|
oil
|
Type
|
product
|
Smiles
|
CC(=CCCC1(C2CC3C1(C3C2)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |